An In-depth Technical Guide to Koavone for Researchers and Drug Development Professionals
An In-depth Technical Guide to Koavone for Researchers and Drug Development Professionals
Introduction
Koavone®, a registered trademark of International Flavors & Fragrances (IFF), is a synthetic fragrance ingredient prized for its complex woody and floral scent profile. Chemically identified as (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, it is also known by the synonym (Z)-woody amylene.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of Koavone, tailored for researchers, scientists, and professionals in drug development who may encounter this molecule. While primarily used in perfumery, a thorough understanding of its chemical characteristics is essential for its potential application or incidental discovery in other scientific domains.
Chemical Structure and Identification
The chemical structure of the principal isomer of Koavone is (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one. The presence of a Z-configured double bond is a key feature of its primary isomer.
Molecular Formula: C₁₂H₂₂O[1][3]
Molecular Weight: 182.30 g/mol [4][5]
IUPAC Name: (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one[6]
CAS Number: 81786-73-4 (for the Z-isomer)[6][7]
Koavone is typically supplied as a mixture of isomers, including the (E)-isomer and other structural isomers.[2][4]
Physicochemical Properties
Koavone is a colorless to pale yellow liquid at room temperature.[8] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Boiling Point | 246.20 °C (estimated) | [1] |
| Flash Point | 86 °C (186.8 °F) | [1] |
| Specific Gravity | 0.861 - 0.870 @ 25 °C | [1] |
| Refractive Index | 1.453 - 1.461 @ 20 °C | [1] |
| Vapor Pressure | 0.111524 mmHg @ 23 °C | [3] |
| logP (o/w) | 3.774 (estimated) | [1] |
| Solubility | Soluble in alcohol, insoluble in water. | [1] |
Synthesis of Koavone
Industrial Synthesis Overview
The industrial production of Koavone primarily involves an aldol (B89426) condensation reaction. The key starting materials are pinacolone (B1678379) (3,3-dimethyl-2-butanone) and isoamylene derivatives. The reaction is typically carried out under basic conditions, for instance, using potassium tert-butoxide to facilitate the deprotonation of pinacolone, which then acts as a nucleophile.[4] This process results in a mixture of isomers, with 3,5,6,6-tetramethyl-4-methyleneheptan-2-one (B1622554) often being the main component, alongside the (E) and (Z)-isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one.[4]
Detailed Experimental Protocol (Hypothetical Laboratory Scale)
Reaction Scheme:
Caption: Aldol condensation pathway for Koavone synthesis.
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Pinacolone: Pinacolone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred solution of potassium tert-butoxide at 0 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete enolate formation.
-
Addition of Isoamylene Derivative: The isoamylene derivative (e.g., a suitable electrophile like 2-methyl-2-butene (B146552) activated with a leaving group, 1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of isomers, is purified by fractional distillation under reduced pressure (e.g., 130–135°C at 80 mmHg) to isolate the desired fractions of Koavone.[4] Further purification to separate the isomers can be achieved by preparative chromatography.[4]
Spectroscopic Data
Detailed experimental NMR spectra for Koavone are not widely published. However, based on its chemical structure, the expected characteristic signals in its ¹H and ¹³C NMR spectra can be predicted.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | s | 3H | CH₃ (acetyl group) |
| ~1.0 - 2.0 | m | CH and CH₃ groups in the pentamethylheptene backbone | |
| ~5.0 - 5.5 | m | 1H | Vinylic proton |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~120 - 140 | C=C (alkene) |
| ~20 - 50 | Aliphatic carbons |
An NMR predictor tool is available for a more detailed theoretical spectrum.[1]
Biological Activity and Signaling Pathways
As a fragrance ingredient, Koavone is primarily designed to be olfactively active and is not intended for therapeutic use. Consequently, there is a lack of published research on its specific biological activities or its interactions with cellular signaling pathways. Its use in consumer products is subject to safety assessments by regulatory bodies such as the International Fragrance Association (IFRA).
Experimental Workflows
The following diagram illustrates a typical workflow for the quality control and analysis of synthesized Koavone.
Caption: Quality control workflow for Koavone.
Koavone, or (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, is a well-established synthetic fragrance ingredient with a characteristic woody-floral aroma. Its synthesis is based on the aldol condensation of pinacolone and isoamylene derivatives. While detailed experimental protocols and spectroscopic data are not extensively published in academic literature, its physicochemical properties are well-documented. For researchers and professionals in drug development, this guide provides a foundational understanding of the chemical nature of Koavone, which is crucial for identifying and characterizing this compound should it be encountered in broader research contexts. The absence of data on biological signaling pathways underscores its specialized application in the fragrance industry.
References
- 1. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 2. Perfumers Apprentice - Koavone® (IFF) ** [shop.perfumersapprentice.com]
- 3. iff.com [iff.com]
- 4. 3,4,5,6,6-Pentamethylhept-3-en-2-one (86115-11-9) for sale [vulcanchem.com]
- 5. 3,4,5,6,6-Pentamethylhept-3-en-2-one | C12H22O | CID 3019017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. Koavone (IFF) - Hekserij [eng.hekserij.nl]
